![molecular formula C20H17ClN2O2 B12611222 N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-66-1](/img/structure/B12611222.png)
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Coupling with Chlorinated Hydroxybenzamide: The benzylamino intermediate is then coupled with 5-chloro-2-hydroxybenzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
科学研究应用
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism of action of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group may facilitate binding to enzymes or receptors, while the chlorinated hydroxybenzamide moiety can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction.
相似化合物的比较
Similar Compounds
N-[3-(Aminophenyl)]-5-chloro-2-hydroxybenzamide: Lacks the benzyl group, which may affect its binding affinity and reactivity.
N-[3-(Benzylamino)phenyl]-2-hydroxybenzamide: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
N-[3-(Benzylamino)phenyl]-5-chloro-4-hydroxybenzamide: Has a different position of the hydroxy group, potentially altering its reactivity and interactions.
Uniqueness
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide stands out due to the specific combination of functional groups, which imparts unique chemical properties and biological activities
属性
CAS 编号 |
648922-66-1 |
|---|---|
分子式 |
C20H17ClN2O2 |
分子量 |
352.8 g/mol |
IUPAC 名称 |
N-[3-(benzylamino)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(11-15)20(25)23-17-8-4-7-16(12-17)22-13-14-5-2-1-3-6-14/h1-12,22,24H,13H2,(H,23,25) |
InChI 键 |
MVODGFIONLNZRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B12611139.png)
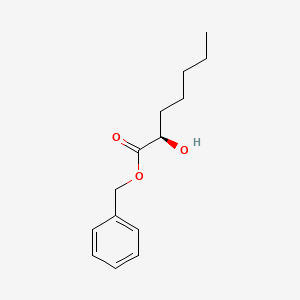
![Methyl 3-bromo-5-[(butan-2-yl)(difluoro)silyl]benzoate](/img/structure/B12611149.png)

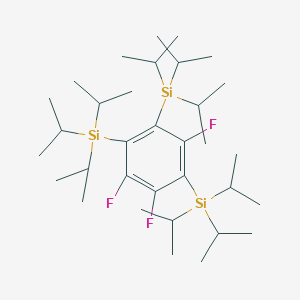

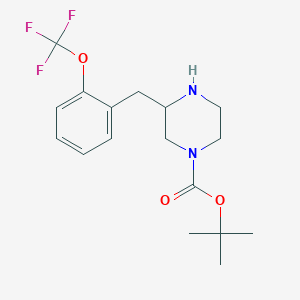
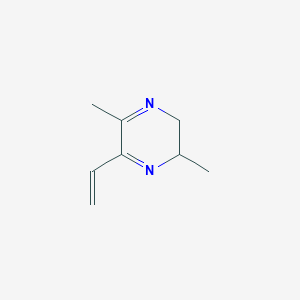
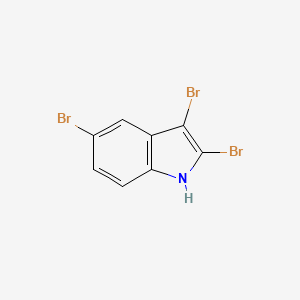
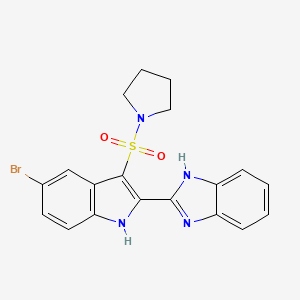
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)

